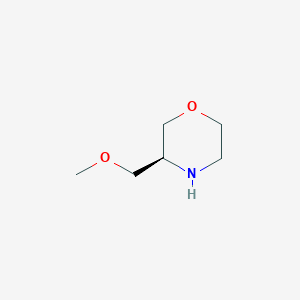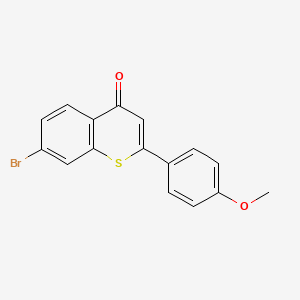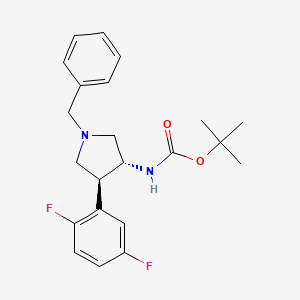
1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. Anthracene derivatives, including this compound, are widely used in the fields of organic electronics, photophysics, and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of aryl halides with aryl boronic acids . This reaction is known for its mild conditions and high yields. Another method involves the Friedel-Crafts acylation, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different photophysical and chemical properties .
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Wirkmechanismus
The mechanism of action of 1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its blue light-emitting properties in OLEDs.
9,10-Anthraquinone: Used in the production of dyes and as a precursor for various chemical reactions.
Mitoxantrone: A clinically used anticancer drug with a similar anthracene-based structure.
Uniqueness
1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Eigenschaften
CAS-Nummer |
88605-17-8 |
|---|---|
Molekularformel |
C20H13ClN2O3 |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
1,4-diamino-7-chloro-2-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H13ClN2O3/c21-10-6-7-12-13(8-10)20(25)17-16(19(12)24)14(22)9-15(18(17)23)26-11-4-2-1-3-5-11/h1-9H,22-23H2 |
InChI-Schlüssel |
CTPRXOLQYLNZFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)


![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)
![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)

![4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)





![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)

